molecular formula C10H10N2O5S2 B4834946 8-hydroxy-1,6-naphthalenedisulfonamide

8-hydroxy-1,6-naphthalenedisulfonamide

Cat. No.: B4834946
M. Wt: 302.3 g/mol
InChI Key: PBLUHIIMVNAHLF-UHFFFAOYSA-N
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Description

8-Hydroxy-1,6-naphthalenedisulfonamide is a naphthalene derivative featuring a hydroxyl (-OH) group at the 8-position and sulfonamide (-SO₂NH₂) groups at the 1- and 6-positions.

Properties

IUPAC Name

8-hydroxynaphthalene-1,6-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S2/c11-18(14,15)7-4-6-2-1-3-9(19(12,16)17)10(6)8(13)5-7/h1-5,13H,(H2,11,14,15)(H2,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLUHIIMVNAHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)N)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-hydroxy-1,6-naphthalenedisulfonamide with related compounds, focusing on functional groups, structural features, and applications inferred from the evidence.

8-Hydroxynaphthalene-1,6-Disulphonic Acid

  • Structure : Naphthalene backbone with hydroxyl (-OH) at position 8 and sulfonic acid (-SO₃H) groups at positions 1 and 6.
  • CAS Number : 117-22-6 .
  • Key Differences : Sulfonic acid groups increase hydrophilicity and acidity compared to sulfonamides. This compound is used in industrial processes (e.g., dye intermediates) and as a tracer in plant physiology studies (e.g., apoplastic transport of cadmium, as seen with the structurally similar PTS in ) .

8-Hydroxy-1,3,6-Pyrenetrisulphonic Acid (PTS)

  • Structure : Pyrene backbone with hydroxyl and three sulfonic acid groups.
  • CAS Number: Not explicitly listed, but referenced as an apoplastic tracer in plant studies .
  • Key Differences : The pyrene core and additional sulfonic acid group enhance fluorescence properties, making PTS suitable for tracking solute transport in plant tissues. Unlike the naphthalene-based sulfonamide, PTS lacks biological activity data but serves as a model for sulfonic acid applications .

8-Hydroxyquinoline-5-Sulphonic Acid

  • Structure: Quinoline backbone with hydroxyl and sulfonic acid groups.
  • CAS Number : 313-67-7 .
  • Key Differences: The quinoline heterocycle introduces nitrogen, altering electronic properties and metal-chelating capabilities. Such derivatives are often used in analytical chemistry and antimicrobial agents, contrasting with naphthalene-based compounds .

Amino-Naphthalenesulfonic Acids

  • Key Differences: Amino groups (-NH₂) replace hydroxyl groups, reducing acidity and modifying reactivity. These compounds are critical in dye synthesis but lack the hydroxyl-sulfonamide synergy seen in the target compound .

Data Table: Structural and Functional Comparison

Compound Core Structure Functional Groups CAS Number Key Applications/Findings
This compound Naphthalene -OH, -SO₂NH₂ (x2) Not provided Hypothetical: Drug intermediates
8-Hydroxynaphthalene-1,6-disulphonic acid Naphthalene -OH, -SO₃H (x2) 117-22-6 Dyes, tracers (e.g., Cd transport)
8-Hydroxy-1,3,6-pyrenetrisulphonic acid Pyrene -OH, -SO₃H (x3) N/A Apoplastic transport studies
8-Hydroxyquinoline-5-sulphonic acid Quinoline -OH, -SO₃H 313-67-7 Metal chelation, antimicrobials
1-Naphthylamine-4-sulfonic acid Naphthalene -NH₂, -SO₃H 84-88-8 Dye synthesis

Research Findings and Implications

  • Sulfonamide vs. Sulfonic Acid: Sulfonamides are less acidic (pKa ~10–12) compared to sulfonic acids (pKa ~0–2), making them more compatible with biological systems.
  • Biological Activity : While 8-hydroxyartabonatine C (an aporphine alkaloid) showed cytotoxic activity (IC₅₀ = 26.36 µM for HepG2 cells), sulfonamide derivatives might exhibit distinct mechanisms due to their ability to inhibit enzymes like carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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